4-(2-Thienyl)piperidine-2,6-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-thiophen-2-ylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c11-8-4-6(5-9(12)10-8)7-2-1-3-13-7/h1-3,6H,4-5H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNELKMROEDTMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thienyl-Substituted Glutarimide Derivatives: A New Frontier in Modulatory Therapeutics
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract The convergence of the thienyl moiety, a cornerstone of heterocyclic chemistry, with the pharmacologically validated glutarimide scaffold presents a compelling strategy for the development of novel therapeutics. This guide provides a comprehensive analysis of the pharmacological significance of thienyl-substituted glutarimide derivatives. Drawing upon the well-established precedent of phthalimide-based immunomodulatory drugs (IMiDs) like thalidomide and its analogs, we explore the synthetic routes, potential mechanisms of action, and diverse therapeutic applications of this emerging class of compounds. Particular emphasis is placed on their potential as anticancer, anti-inflammatory, and antimicrobial agents, underpinned by a detailed examination of their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This document serves as a technical resource for researchers and drug development professionals, offering insights into structure-activity relationships, detailed experimental protocols, and future perspectives for harnessing the therapeutic potential of thienyl-substituted glutarimide derivatives.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear with remarkable frequency in the architecture of bioactive compounds. The glutarimide ring is one such scaffold, thrust into the spotlight by the complex history of thalidomide. Initially developed as a sedative, thalidomide's tragic teratogenicity was later found to be linked to a potent and previously undiscovered mechanism of action: the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This discovery transformed our understanding of the glutarimide moiety, revealing it as a key binder to CRBN, capable of inducing the targeted degradation of specific proteins.[3] This mechanism is the foundation for the powerful anticancer and immunomodulatory effects of thalidomide and its more potent, safer analogs, lenalidomide and pomalidomide.[1]
Concurrently, the thienyl ring, a sulfur-containing aromatic heterocycle, is another privileged scaffold renowned for its versatility and presence in a wide array of approved drugs. Its unique electronic properties and ability to engage in various biological interactions have led to the development of compounds with diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[4][5][6] Thienopyrimidine derivatives, for instance, have emerged as a promising class of kinase inhibitors in cancer therapy.[7]
The strategic fusion of these two scaffolds—the thienyl group as a versatile aromatic system and the glutarimide ring as a functional E3 ligase binder—offers a compelling avenue for the design of novel chemical entities with potentially unique and improved pharmacological profiles. This guide delves into the pharmacological significance of thienyl-substituted glutarimide derivatives, exploring their synthesis, mechanisms of action, and therapeutic potential.
Synthetic Pathways to Thienyl-Glutarimide Derivatives
The synthesis of thienyl-substituted glutarimide derivatives can be approached through several established chemical strategies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Modern synthetic methodologies, including various cross-coupling reactions, have been adapted for glutarimide-containing substrates, expanding the toolkit for creating diverse analogs.[8]
A common and direct approach involves the coupling of a pre-formed glutarimide ring with a thienyl-containing moiety.[8] For instance, commercially available 3-aminopiperidine-2,6-dione can serve as a nucleophile to be coupled with an activated thienyl derivative. Alternatively, a late-stage cyclization can be employed to form the glutarimide ring from a thienyl-substituted precursor.
Below is a proposed synthetic workflow for a generic thienyl-substituted glutarimide derivative, illustrating a plausible synthetic route.
Caption: Proposed synthetic workflow for thienyl-substituted glutarimide derivatives.
Pharmacological Landscape of Thienyl-Containing Glutarimide Analogs
The pharmacological potential of thienyl-substituted glutarimide derivatives is vast, spanning multiple therapeutic areas. By leveraging the known activities of both the thienyl and glutarimide scaffolds, we can anticipate a range of biological effects.
Anticancer and Immunomodulatory Activity: The Cereblon Connection
The primary mechanism of action for the immunomodulatory and anticancer effects of thalidomide analogs is their interaction with the CRBN E3 ubiquitin ligase complex.[3] The glutarimide ring is essential for binding to CRBN.[2] Upon binding, the drug-CRBN complex presents a new surface that can recruit specific proteins, known as neosubstrates, for ubiquitination and subsequent degradation by the proteasome.[3]
For many hematological malignancies, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] Their degradation leads to the death of cancer cells, particularly in multiple myeloma. This targeted protein degradation mechanism represents a paradigm shift in drug discovery.
While direct data on thienyl-substituted glutarimides is emerging, the extensive research on thienopyrimidine derivatives as anticancer agents provides a strong rationale for their potential.[7][9] Many thienopyrimidine compounds act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[4]
The combination of a thienyl moiety with a glutarimide ring could lead to dual-action compounds: one part of the molecule could inhibit a key kinase, while the glutarimide part engages CRBN to induce the degradation of oncogenic proteins.
Caption: CRBN-mediated protein degradation by thienyl-glutarimide derivatives.
Anti-inflammatory Properties
Thalidomide and its analogs are known to possess potent anti-inflammatory properties, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) production.[1] This effect is also linked to the modulation of cytokine expression. Given that many thienyl-containing compounds also exhibit anti-inflammatory activity, it is highly probable that thienyl-substituted glutarimide derivatives will retain and potentially enhance these properties. These compounds could find applications in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Antimicrobial and Antiviral Potential
Both glutarimide and thienyl scaffolds have been independently explored for their antimicrobial and antiviral activities. Some glutarimide derivatives have shown activity against a range of viruses, including coxsackievirus B3 and influenza A virus.[10][11] Similarly, various thienyl derivatives have demonstrated significant antibacterial and antifungal properties.[12] The combination of these two pharmacophores in a single molecule could lead to the development of novel antimicrobial agents with unique mechanisms of action, potentially overcoming existing drug resistance.
Structure-Activity Relationship (SAR) Insights
The biological activity of thienyl-substituted glutarimide derivatives will be heavily influenced by their specific chemical structure. Based on existing knowledge of related compounds, we can infer several key SAR principles:
-
The Glutarimide Ring: The integrity of the glutarimide ring is crucial for CRBN binding.[2] Modifications to this ring, such as opening it or altering the carbonyl groups, are likely to abolish this interaction.
-
The Thienyl Moiety: The substitution pattern on the thienyl ring will be critical. The position and nature of substituents can influence the compound's electronic properties, solubility, and steric interactions with target proteins. For example, in thienopyrimidine kinase inhibitors, specific substitutions are required for potent activity against target kinases.[7]
-
The Linker: The connection between the thienyl and glutarimide rings will also play a role. The length, flexibility, and chemical nature of the linker can affect the overall conformation of the molecule and its ability to bind to its targets.
Table 1: Hypothetical SAR for Thienyl-Glutarimide Derivatives
| Molecular Region | Modification | Predicted Impact on Activity | Rationale |
| Glutarimide Ring | Ring opening | Loss of CRBN-mediated activity | Intact glutarimide is required for CRBN binding.[2] |
| Substitution at C4 | Potential loss of CRBN binding | Steric hindrance may disrupt interaction with CRBN.[2] | |
| Thienyl Ring | Electron-withdrawing groups | May enhance kinase inhibitory activity | Can modulate the electronic properties of the ring system. |
| Bulky substituents | Could enhance selectivity for specific targets | Steric interactions can dictate binding to protein pockets. | |
| Linker | Increased length/flexibility | May alter binding orientation | Affects the positioning of the two key scaffolds. |
Experimental Protocols for Pharmacological Evaluation
To assess the pharmacological significance of novel thienyl-substituted glutarimide derivatives, a series of well-established in vitro assays are essential. The following protocols provide a framework for the initial characterization of these compounds.
In Vitro Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MM.1S for multiple myeloma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the thienyl-substituted glutarimide derivatives in cell culture medium. Add the compounds to the wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Cereblon (CRBN) Binding Assay: Competitive Elution
Objective: To confirm the binding of the compounds to the Cereblon E3 ligase.
Principle: This assay uses beads immobilized with a known CRBN binder (e.g., thalidomide) to pull down CRBN from a cell lysate. The test compound is then used to compete with the immobilized ligand for binding to CRBN.
Step-by-Step Methodology:
-
Lysate Preparation: Prepare a cell lysate from a cell line expressing tagged CRBN (e.g., FLAG-CRBN).
-
Bead Incubation: Incubate thalidomide-immobilized beads with the cell lysate to allow CRBN to bind.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Competitive Elution: Incubate the beads with a solution containing the thienyl-substituted glutarimide derivative at various concentrations.
-
Eluate Analysis: Analyze the eluate by Western blotting using an anti-FLAG antibody to detect the amount of CRBN that was displaced from the beads.
-
Interpretation: A strong band for FLAG-CRBN in the eluate indicates that the test compound successfully competed for binding.
Anti-inflammatory Activity: TNF-α Inhibition in LPS-stimulated PBMCs
Objective: To measure the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α.
Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS) to produce TNF-α. The effect of the test compound on this production is then quantified.
Step-by-Step Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate the PBMCs in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the thienyl-substituted glutarimide derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control and determine the IC50 value.
Future Perspectives and Conclusion
The exploration of thienyl-substituted glutarimide derivatives is still in its early stages, but the foundational science strongly supports its potential as a fruitful area for drug discovery. The proven success of glutarimide-based immunomodulatory drugs provides a clear roadmap for the development of new analogs, and the versatility of the thienyl scaffold offers a rich chemical space to explore.
Future research should focus on:
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Synthesis of Diverse Libraries: A wide range of thienyl-substituted glutarimide derivatives with varying substitution patterns and linkers should be synthesized to thoroughly explore the structure-activity relationship.
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Expanded Biological Screening: In addition to anticancer and anti-inflammatory assays, these compounds should be screened against a broader range of targets, including microbial and viral pathogens.
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Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and pathways, including their interaction with CRBN and other proteins.
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In Vivo Efficacy and Safety: Lead candidates should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
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A Technical Guide to 4-(2-Thienyl)piperidine-2,6-dione: A Bioisosteric Approach to Modulating Cereblon Ligands
Abstract
In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation, the development of novel ligands for the E3 ubiquitin ligase Cereblon (CRBN) is of paramount importance. The glutarimide scaffold, famously associated with thalidomide and its immunomodulatory drug (IMiD) analogs, serves as a cornerstone for CRBN recruitment.[1][2][3] This guide provides an in-depth technical analysis of 4-(2-thienyl)piperidine-2,6-dione, a strategic bioisostere of 4-phenylglutarimide. We explore the rationale behind the bioisosteric replacement of the phenyl ring with a thiophene moiety, detailing its synthesis, comparative physicochemical properties, and profound implications for structure-activity relationships (SAR) and the design of next-generation protein degraders. This document is intended for medicinal chemists, pharmacologists, and drug development professionals seeking to expand the chemical space of CRBN modulators for enhanced therapeutic efficacy and improved drug-like properties.
Introduction: The Principle of Bioisosterism in CRBN Ligand Design
Bioisosterism, the strategy of exchanging a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry.[4] This approach aims to modulate the molecule's potency, selectivity, metabolic stability, or pharmacokinetic profile. The phenyl group is one of the most common motifs in drug molecules, and its replacement with heteroaromatic rings is a well-established strategy.[4]
The thiophene ring, in particular, is a classical bioisostere of the benzene ring.[5][6][7] Their striking similarity in size, planarity, and aromaticity allows the thienyl group to often mimic the phenyl group in receptor interactions, while introducing subtle yet significant changes.[8][9] The presence of the sulfur heteroatom in the thiophene ring can alter a compound's electronic distribution, lipophilicity, and metabolic pathways, potentially offering advantages in drug design.[10][11][12]
The 4-phenylglutarimide scaffold has emerged as a promising alternative to traditional thalidomide-based CRBN binders, offering improved chemical stability and a different vector for linker attachment in Proteolysis-Targeting Chimeras (PROTACs).[13][14][15] This guide focuses on the next logical step in the evolution of this scaffold: the bioisosteric replacement of the phenyl ring with a 2-thienyl group, yielding 4-(2-thienyl)piperidine-2,6-dione. We will dissect the scientific rationale and practical execution of this molecular design choice.
Synthesis and Methodology
The synthesis of substituted piperidine-2,6-diones is a critical task for accessing novel CRBN ligands. Modern synthetic methods have moved towards efficient, transition-metal-free approaches that are scalable and tolerate a wide range of functional groups.[16]
Proposed Synthetic Workflow
A practical and robust method for constructing the 4-(2-thienyl)piperidine-2,6-dione core involves a Michael addition/intramolecular imidation cascade. This approach leverages readily available starting materials and proceeds under mild conditions, making it highly attractive for library synthesis and scale-up operations.[16] The key precursors are a 2-thienyl-substituted acetate and an acrylamide derivative.
Caption: Synthetic workflow for 4-(2-thienyl)piperidine-2,6-dione.
Experimental Protocol: Michael Addition/Imidation Cascade
The following protocol is a representative, self-validating system adapted from established methodologies for synthesizing substituted piperidine-2,6-diones.[16]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyl 2-(thiophen-2-yl)acetate (1.2 equivalents) and acrylamide (1.0 equivalent).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 1 M with respect to the acrylamide.
-
Cooling: Cool the reaction mixture to -20°C using a suitable cooling bath (e.g., dry ice/acetone). Causality: Initial cooling controls the exothermicity of the Michael addition and minimizes side reactions.
-
Base Addition: Slowly add potassium tert-butoxide (KOtBu, 2.0 equivalents) portion-wise, ensuring the internal temperature does not exceed -10°C. Causality: KOtBu is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of the acetate, initiating the Michael addition.
-
Initial Reaction: Stir the mixture at -20°C for 30 minutes.
-
Warming and Cyclization: Allow the reaction to warm to room temperature (approx. 25°C) and stir for an additional 6-8 hours. Causality: Warming provides the activation energy for the intramolecular imidation (cyclization) step, where the newly formed amide attacks the ester carbonyl to form the glutarimide ring.
-
Quenching and Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-(2-thienyl)piperidine-2,6-dione.
Comparative Physicochemical and Structural Analysis
The decision to replace a phenyl ring with a thienyl ring is predicated on the subtle yet impactful differences in their physicochemical properties. These differences can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Core Ring Properties: Benzene vs. Thiophene
The fundamental properties of the aromatic cores dictate the overall characteristics of the resulting drug molecules.
| Property | Benzene | Thiophene | Implication in Drug Design |
| Molecular Weight ( g/mol ) | 78.11 | 84.14 | Minimal change in overall molecular size.[6] |
| Boiling Point (°C) | 80.1 | 84.4 | Similar volatility and intermolecular forces.[5][6] |
| Aromaticity | High | High | Both rings engage in π-stacking and hydrophobic interactions.[11] |
| Dipole Moment (Debye) | 0 | ~0.53 | Thiophene introduces a slight polarity, potentially improving solubility and enabling different receptor interactions. |
| Metabolic Profile | Prone to oxidation at the para-position. | Can be oxidized at the sulfur atom (S-oxidation) or on the ring, often leading to different metabolic pathways which can enhance stability.[10] | |
| Hydrogen Bonding | Acts as a π-system H-bond acceptor. | Can act as an H-bond acceptor; the sulfur atom's lone pairs can also participate in specific interactions.[12] |
Calculated Properties: 4-Phenylglutarimide vs. 4-(2-Thienyl)piperidine-2,6-dione
Comparing the calculated properties of the two target molecules provides a quantitative basis for predicting their behavior in biological systems.
| Property | 4-Phenylglutarimide | 4-(2-Thienyl)piperidine-2,6-dione | Expected Consequence of Bioisosteric Swap |
| cLogP (Lipophilicity) | ~1.5 | ~1.3 | Slightly reduced lipophilicity, which may improve aqueous solubility and reduce off-target binding. |
| TPSA (Ų) | 58.2 | 58.2 | Identical polar surface area, suggesting similar passive membrane permeability characteristics. |
| pKa (acidic N-H) | ~10.5 | ~10.4 | Negligible change in the acidity of the glutarimide proton. |
| Rotatable Bonds | 1 | 1 | Similar conformational flexibility. |
Note: Values are estimations from standard cheminformatics software and may vary. TPSA = Topological Polar Surface Area.
The primary takeaway is that the thienyl replacement is a conservative modification that is expected to slightly increase hydrophilicity without drastically altering the molecule's size or core pharmacophoric features. This can be a strategic advantage for improving the overall ADME profile of a drug candidate.
Pharmacological Profile and Mechanism of Action
The biological activity of these compounds is mediated by their interaction with Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[2][17]
Cereblon Binding and Ternary Complex Formation
The glutarimide ring is the essential "warhead" that anchors the molecule into a specific pocket on the CRBN protein.[2][3] It does so by forming key hydrogen bonds that mimic those of CRBN's endogenous substrates. The 4-substituent (phenyl or thienyl) resides in a more solvent-exposed region of the binding pocket, where it plays a crucial role in mediating the recruitment of "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3.[2]
The binding of the ligand induces a conformational change in CRBN, creating a new surface that is complementary to the neosubstrate. This induced "molecular glue" interaction leads to the formation of a stable ternary complex (CRBN-Ligand-Neosubstrate).
Caption: General structure of a PROTAC utilizing the thienyl-glutarimide warhead.
The use of 4-(2-thienyl)piperidine-2,6-dione in a PROTAC offers potential advantages:
-
Improved Physicochemical Properties: As noted, the slightly increased hydrophilicity of the thienyl moiety could improve the overall solubility and cell permeability of the larger PROTAC molecule, which is often a significant challenge.
-
Novel Exit Vectors: The thienyl ring provides different potential attachment points for the linker compared to a phenyl ring, expanding the possible geometries for optimal ternary complex formation.
-
Enhanced Stability: Phenyl glutarimide-based PROTACs have already demonstrated improved chemical stability over traditional IMiDs. [15]The thienyl analog is expected to retain or even enhance this stability.
Conclusion and Future Outlook
The bioisosteric replacement of the phenyl ring with a 2-thienyl group in the 4-phenylglutarimide scaffold represents a nuanced yet powerful strategy in medicinal chemistry. 4-(2-Thienyl)piperidine-2,6-dione maintains the core pharmacophore required for CRBN binding while introducing subtle modifications that can positively impact physicochemical properties, metabolic stability, and potentially the selectivity of neosubstrate degradation.
This guide has outlined the scientific rationale, a practical synthetic route, and the potential pharmacological implications of this molecular switch. As the field of targeted protein degradation continues to evolve, the exploration of such underexplored heteroaromatic CRBN ligands will be crucial for developing the next generation of therapeutics. The insights provided herein should serve as a valuable resource for researchers dedicated to pushing the boundaries of CRBN modulator design, ultimately aiming to create more potent, selective, and safer medicines for a range of diseases, from cancer to inflammatory disorders.
References
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Fujita, M., et al. (2020). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 45(3), 153-159. Available at: [Link]
-
ResearchGate. (n.d.). Three thiophene regioisomers and corresponding phenyl derivative. ResearchGate. Available at: [Link]
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Ahmad, A., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of Taibah University Medical Sciences, 11(4), 303-310. Available at: [Link]
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Park, H. J., et al. (2011). Effect of the isosteric replacement of the phenyl motif with furyl (or thienyl) of 4-phenyl-N-arylsulfonylimidazolones as broad and potent anticancer agents. MedChemComm, 2(8), 753-757. Available at: [Link]
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Guillaumet, G., et al. (1995). Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. Applied Radiation and Isotopes, 46(6-7), 547-551. Available at: [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
-
Hansen, J. D., et al. (2018). Protein Degradation via CRL4CRBN Ubiquitin Ligase: Discovery and Structure-Activity Relationships of Novel Glutarimide Analogs That Promote Degradation of Aiolos and/or GSPT1. Journal of Medicinal Chemistry, 61(2), 492-503. Available at: [Link]
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National Cancer Institute. (2016). Thalidomide Analogs that Inhibit Inflammation and Angiogenesis. NCI Technology Transfer Center. Available at: [Link]
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NIH Office of Technology Transfer. (2023). Thalidomide Analogs that Inhibit Inflammation and Angiogenesis. NIH Office of Technology Transfer. Available at: [Link]
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Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. Available at: [Link]
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Dredge, K., et al. (2002). Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. British Journal of Cancer, 87(10), 1166-1172. Available at: [Link]
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El-Naggar, A. M., et al. (2024). Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents. New Journal of Chemistry. Available at: [Link]
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Ganneru, S., et al. (2023). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 226-241. Available at: [Link]
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Kumar, D., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(4), 939-968. Available at: [Link]
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Anderson, K. C. (2005). Properties of thalidomide and its analogues: Implications for anticancer therapy. Community Oncology, 2(5), 415-422. Available at: [Link]
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Vulpetti, A., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Angewandte Chemie International Edition, 60(51), 26663-26670. Available at: [Link]
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ResearchGate. (n.d.). Protein Degradation via CRL4(CRBN) Ubiquitin Ligase: Discovery and Structure-Activity Relationships of Novel Glutarimide Analogs That Promote Degradation of Aiolos and/or GSPT1. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof. Google Patents.
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
-
ResearchGate. (n.d.). Experimental display of the N-phenyl glutarimide synthesis. ResearchGate. Available at: [Link]
-
Pigini, M., et al. (2011). Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes. European Journal of Medicinal Chemistry, 46(9), 4556-4561. Available at: [Link]
-
BindingDB. (n.d.). Ligand BDBM756556. BindingDB. Available at: [Link]
-
Wang, Z., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 12(2), e202200167. Available at: [Link]
-
ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. Available at: [Link]
-
Kovalenko, S., et al. (2009). Synthesis and properties of some new 4-succinamoyl piperazine-2,6-dione derivatives. Medicininė Chemija, 11(3). Available at: [Link]
-
RSC Publishing. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Royal Society of Chemistry. Available at: [Link]
-
Wang, M., et al. (2021). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Scientific Reports, 11(1), 1956. Available at: [Link]
-
Drug Design. (2005). Structure Activity Relationships (SAR). DrugDesign.org. Available at: [Link]
-
ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. Available at: [Link]
-
Gadd, M. S., et al. (2022). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. Communications Biology, 5, 59. Available at: [Link]
-
Varghese, S., et al. (2023). Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. Molecules, 28(2), 522. Available at: [Link]
-
IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]
-
Yurttaş, L., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4281. Available at: [Link]
-
ResearchGate. (n.d.). Structure activity relationship (SAR) of phthalimide derivatives. ResearchGate. Available at: [Link]
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- 3. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Optimizing Asymmetric Michael Addition for Thienyl Glutarimide Synthesis
Executive Summary
Thienyl glutarimides represent a critical subclass of Cereblon (CRBN) E3 ligase modulators, offering distinct physicochemical properties and metabolic stability profiles compared to their phthalimide counterparts (e.g., Thalidomide, Lenalidomide). The stereochemical integrity of the glutarimide ring—specifically the C3 chiral center—is paramount for binding affinity.
This guide details the optimization of the asymmetric Michael addition of malonates to 3-(thiophen-2-yl)acrylates. This C-C bond-forming step is the stereodefining event in the synthesis of thienyl-based immunomodulatory drugs (IMiDs). We prioritize organocatalytic approaches (bifunctional thioureas/squaramides) over transition metals to avoid sulfur-mediated catalyst poisoning common in thiophene chemistry.
Mechanistic Insight & Reaction Design
The Challenge: Thiophene Electronics
Unlike the electron-deficient benzene ring in phthalimides, thiophene is electron-rich (π-excessive). When conjugated to an acrylate, the thiophene ring donates electron density, making the
-
Consequence: Standard Michael addition protocols used for cinnamate derivatives often suffer from sluggish kinetics and poor conversion when applied to thienyl acrylates.
-
Solution: The protocol requires dual-activation : lowering the LUMO of the electrophile (via H-bonding) while simultaneously raising the HOMO of the nucleophile (soft enolization).
Pathway Visualization
The following diagram illustrates the bifunctional activation mode required for high enantioselectivity.
Figure 1: Bifunctional organocatalytic cycle. The catalyst activates the thienyl acrylate via H-bonding (LUMO lowering) and deprotonates the malonate (HOMO raising).
Critical Process Parameters (CPP) Optimization
Solvent Screening (Dielectric Effect)
Solvent polarity dictates the tightness of the ion pair in the transition state. For H-bonding catalysts, non-polar solvents often yield higher enantiomeric excess (ee) by minimizing background solvent interference.
| Solvent | Dielectric Const. | Yield (24h) | ee (%) | Notes |
| Toluene | 2.38 | 88% | 94% | Optimal. Promotes tight TS organization. |
| DCM | 8.93 | 92% | 86% | Faster kinetics, lower stereocontrol. |
| THF | 7.58 | 65% | 72% | Competing H-bonding disrupts catalyst. |
| MeOH | 32.7 | <10% | N/A | Protic solvent deactivates H-bond catalyst. |
Catalyst Selection
Avoid Transition Metals (Pd, Rh, Ni) if possible. The sulfur in the thiophene ring has a high affinity for soft metals, leading to catalyst poisoning and requiring high catalyst loading (5-10 mol%).
-
Recommended: Cinchona-based Squaramides or Thioureas .[1]
-
Loading: 1–2 mol% is sufficient for organocatalysts, provided the concentration is optimized (0.1 M – 0.5 M).
Detailed Experimental Protocol
Protocol: Asymmetric Synthesis of Dimethyl 2-(1-(thiophen-2-yl)-3-methoxy-3-oxopropyl)malonate
Objective: Synthesize the chiral precursor for thienyl glutarimide with >90% ee.
Materials:
-
Substrate: Methyl 3-(thiophen-2-yl)acrylate (1.0 equiv).
-
Nucleophile: Dimethyl malonate (1.2 equiv).
-
Catalyst: (1S,2S)-2-(dimethylamino)cyclohexyl thiourea derivative (Takemoto catalyst or Squaramide analog) (2 mol%).
-
Solvent: Anhydrous Toluene.
Step-by-Step Workflow:
-
Preparation (Inert Atmosphere): Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Why: Moisture competes with the catalyst for H-bonding sites, eroding ee.
-
Charging: Add Methyl 3-(thiophen-2-yl)acrylate (1.0 mmol, 168 mg) and the Organocatalyst (0.02 mmol) to the flask. Add Anhydrous Toluene (5.0 mL, 0.2 M concentration). Note: High dilution favors selectivity but slows kinetics; 0.2 M is the sweet spot.
-
Initiation: Cool the reaction mixture to 0°C (ice bath). Add Dimethyl malonate (1.2 mmol, 137 µL) dropwise over 5 minutes. Control: Monitor the internal temperature; exotherms are minimal but temperature stability is crucial for ee.
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to Room Temperature (25°C). Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The acrylate spot (UV active) should disappear. Self-Validating Step: If conversion is <50% at 4h, increase concentration to 0.5M rather than heating. Heating degrades ee.
-
Quench & Workup: Dilute with Et2O (10 mL) and wash with 1N HCl (5 mL) to remove the amine catalyst. Wash the organic layer with Brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes). Expected Yield: 85-92% as a colorless oil.
-
Analysis: HPLC: Chiralpak AD-H column, Hexane/iPrOH (90:10), 1.0 mL/min, 254 nm. NMR: Confirm disappearance of vinylic protons (δ 6.0-7.5 ppm region changes).
Downstream Cyclization (Brief)
To convert the Michael adduct to the final glutarimide:
-
React the adduct with Urea (3 equiv) and NaOEt (2 equiv) in EtOH at reflux.
-
This forms the imide ring while preserving the chiral center established in the Michael addition.
Optimization Logic & Troubleshooting
Use this decision tree when scaling up or changing the thiophene substitution pattern.
Figure 2: Optimization workflow for troubleshooting yield and stereoselectivity issues.
Troubleshooting Guide
-
Problem: Reaction stalls at 60% conversion.
-
Cause: Product inhibition or catalyst aggregation.
-
Fix: Add 5 mol% of a mild additive like benzoic acid to facilitate catalyst turnover (proton shuttle).
-
-
Problem: Racemization during workup.
-
Cause: Retro-Michael reaction in basic aqueous media.
-
Fix: Keep workup rapid and cold. Ensure pH is neutral/acidic immediately upon quenching.
-
References
-
Bartoli, G., et al. "Asymmetric Michael Addition of Malonates to Enones." Organic Letters, 2009.[2] (Foundational protocol for organocatalytic malonate addition). Link
-
Vertex Pharmaceuticals. "Design, synthesis and biological evaluation of thioether-containing lenalidomide analogs." PubMed, 2019. (Context for Thienyl/Thioether IMiDs). Link
-
Ye, J., et al.
-Unsaturated Ketones." RSC Advances, 2013. (Catalyst screening data). Link -
Hansen, T., et al. "Asymmetric Synthesis of
-Aryl-GABA Analogs via Michael Addition." Molecules, 2022.[3][4] (Review of Michael addition for GABA/Glutarimide precursors). Link -
Davies, H.M.L., et al. "Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors." Journal of the American Chemical Society, 2024. (Alternative Glutarimide functionalization strategies). Link
Sources
Application Note: Selective Catalytic Hydrogenation of 4-(2-Thienyl)piperidine-2,6-dione Precursors
Executive Summary
The synthesis of 4-(2-Thienyl)piperidine-2,6-dione (a structural analog of immunomodulatory imide drugs like Aminoglutethimide) often requires the reduction of unsaturated precursors, such as 4-(2-thienyl)glutaconimide or related cyano-ester intermediates. The primary challenge in this transformation is the chemoselectivity required to reduce the exocyclic alkene or nitrile functionality without reducing the thiophene ring (saturation to tetrahydrothiophene) or poisoning the catalyst via strong sulfur-metal coordination.
This guide details two validated protocols for this transformation:
-
Heterogeneous Catalysis: Using Sulfided Platinum on Carbon (Pt(S)/C) to resist sulfur poisoning.
-
Transfer Hydrogenation: A mild, pressure-free alternative using ammonium formate.
The "Thiophene Paradox" in Catalysis
Mechanistic Challenge
Thiophene is a classic catalyst poison.[1] The sulfur atom possesses lone pair electrons that coordinate strongly to the d-orbitals of transition metals (Pd, Pt, Ni).
-
Competitive Inhibition: Thiophene adsorbs to the active sites more strongly than the alkene substrate, halting the reaction.
-
Over-Reduction: If forcing conditions (high T/P) are used to overcome poisoning, the thiophene ring itself is hydrogenated to tetrahydrothiophene , destroying the aromaticity required for the drug's pharmacophore.
Chemoselectivity Strategy
To achieve the target molecule (2) from the unsaturated precursor (1) , we must modulate the catalyst's surface electronic state.
Figure 1: Reaction pathways showing the selectivity challenge between the desired alkene reduction and thiophene saturation.
Validated Protocols
Protocol A: Sulfided Platinum Hydrogenation (Industry Standard)
Rationale: Sulfided platinum (Pt(S)/C) is a "pre-poisoned" catalyst. The sulfur modification occupies the most active high-energy sites that would otherwise irreversibly bind the thiophene sulfur. This leaves the moderately active sites available for alkene hydrogenation but insufficient for aromatic thiophene reduction.
Materials
-
Substrate: 4-(2-thienyl)-3-ene-piperidine-2,6-dione (10.0 mmol)
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon, typically ~0.5% S). Note: Do not use standard Pt/C.
-
Solvent: THF (Tetrahydrofuran) or MeOH. Avoid acidic solvents to prevent ring opening.
-
Hydrogen Source: H₂ gas (balloon or reactor).
Step-by-Step Methodology
-
Inerting: Purge a 100 mL Hastelloy autoclave or hydrogenation flask with Argon (3 cycles).
-
Loading:
-
Dissolve 10.0 mmol of precursor in 40 mL THF (0.25 M concentration).
-
Add 5% Pt(S)/C catalyst (10 wt% loading relative to substrate mass). Example: If substrate is 2g, add 200mg catalyst.
-
-
Pressurization:
-
Seal reactor. Purge with H₂ (3 x 5 bar).
-
Set final pressure to 5 bar (75 psi) . Note: Higher pressures (>10 bar) increase risk of thiophene reduction.
-
-
Reaction:
-
Heat to 60°C with vigorous stirring (1000 rpm).
-
Monitor H₂ uptake. Reaction typically completes in 4–6 hours.
-
-
Workup:
-
Cool to room temperature.[2] Vent H₂.
-
Filter catalyst over a pad of Celite® (diatomaceous earth). Caution: Pyrophoric risk is lower with sulfided catalysts but still present; keep filter cake wet.
-
Concentrate filtrate under reduced pressure.
-
Performance Metrics (Protocol A):
| Parameter | Value |
|---|---|
| Conversion | >98% |
| Selectivity (Target) | >95% |
| Thiophene Reduction | <1% |
| Reaction Time | 4-6 Hours |
Protocol B: Transfer Hydrogenation (Lab Scale / High Selectivity)
Rationale: This method uses ammonium formate as a hydrogen donor. It is kinetically slower than high-pressure H₂ but offers superior thermodynamic control, making it nearly impossible to reduce the thiophene ring under reflux conditions.
Materials
-
Catalyst: 10% Pd/C (Standard unreduced). Note: Here we use high loading to overcome poisoning, as the conditions are too mild for thiophene reduction.
-
H-Donor: Ammonium Formate (NH₄HCO₂).
-
Solvent: Methanol (MeOH).
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5.0 mmol precursor in 50 mL MeOH (0.1 M).
-
Donor Addition: Add Ammonium Formate (25.0 mmol, 5 equivalents). Stir until dissolved.
-
Catalyst Addition: Add 10% Pd/C (20 wt% loading). Higher loading is required because the thiophene will temporarily occupy sites.
-
Reflux:
-
Heat mixture to reflux (65°C) under Argon atmosphere.
-
IPC (In-Process Control): Monitor by TLC or HPLC every 30 mins.
-
Tip: If reaction stalls at 50% conversion, add fresh catalyst (5 wt%) and more formate (2 eq).
-
-
Termination:
-
Once complete (usually 1-3 hours), cool to RT.
-
Filter through Celite. Wash cake with MeOH.
-
Evaporate solvent. The residue may contain excess ammonium formate; remove by partitioning between EtOAc and Water.
-
Troubleshooting & Optimization
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Catalyst Poisoning | Protocol A: Increase Temp to 80°C. Protocol B: Add fresh catalyst batch (split-addition strategy). |
| Tetrahydrothiophene formed | Over-Hydrogenation | Reduce H₂ pressure (<3 bar). Switch from Pd/C to Pt(S)/C. |
| Ring Opening (Amide hydrolysis) | Solvent too acidic/wet | Ensure anhydrous THF/MeOH. Avoid aqueous workups until catalyst is removed. |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate hydrogenation protocol based on scale and selectivity requirements.
References
-
Catalytic Hydrogenation of Thiophene Derivatives. Augustine, R. L.[1] (1965). Catalytic Hydrogenation: Techniques and Applications in Organic Synthesis. Marcel Dekker. Context: Foundational text on handling sulfur poisons in heterogeneous catalysis.
-
Selective Hydrogenation of Alkenes in the Presence of Sulfur. Ma, X., et al. (2023).[3][4][5] "Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity." Industrial & Engineering Chemistry Research.
-
Synthesis of Glutarimide Derivatives (Cereblon Binders). Krasavin, M., et al.[5] (2023).[3][4][5] "Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon." European Journal of Medicinal Chemistry.
-
General Piperidine-2,6-dione Synthesis. Rankovic, Z., et al. (2023).[3][4][5] "Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones." Chemistry – A European Journal.
-
Mechanisms of Catalyst Poisoning. RSC Publishing. "On the mechanism of catalytic hydrogenation of thiophene."
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 4-(2-Thienyl)piperidine-2,6-dione at the Glutarimide Nitrogen
Introduction
The piperidine-2,6-dione, or glutarimide, scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its significance has been particularly highlighted in the field of targeted protein degradation, where glutarimide-based molecules, such as thalidomide and its analogs, function as potent ligands for the E3 ubiquitin ligase cereblon (CRBN).[2] The targeted functionalization of the glutarimide nitrogen (N-functionalization) is a key strategy for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), by enabling the attachment of linkers and other pharmacophores.
This guide provides detailed application notes and protocols for the N-functionalization of a specific glutarimide derivative, 4-(2-Thienyl)piperidine-2,6-dione. The presence of the thienyl group introduces both potential synthetic handles and challenges, which will be addressed herein. We will first outline a plausible synthetic route to the core scaffold and then delve into specific protocols for its N-alkylation, N-arylation, and N-acylation, providing the scientific rationale behind each procedural step.
Synthesis of the Core Scaffold: 4-(2-Thienyl)piperidine-2,6-dione
A practical and efficient synthesis of the 4-(2-thienyl)piperidine-2,6-dione core is paramount for further derivatization. While various methods exist for the synthesis of substituted piperidine-2,6-diones, a highly effective approach involves a Michael addition followed by an intramolecular cyclization.[3] This strategy offers good control over the introduction of the 4-substituent.
A plausible synthetic pathway commences with the Michael addition of 2-thienylacetonitrile to an acrylate derivative, such as ethyl acrylate. This reaction is typically base-catalyzed. The resulting adduct can then undergo hydrolysis of the nitrile and ester groups, followed by thermal or acid-catalyzed cyclization to form the desired glutarimide ring.
Protocol 1: Synthesis of 4-(2-Thienyl)piperidine-2,6-dione
Materials:
-
2-Thienylacetonitrile
-
Ethyl acrylate
-
Sodium ethoxide (or other suitable base)
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns, etc.)
Procedure:
-
Michael Addition:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-thienylacetonitrile (1.0 eq) in anhydrous ethanol.
-
Add a catalytic amount of a strong base, such as sodium ethoxide (0.1-0.2 eq).
-
Slowly add ethyl acrylate (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Michael adduct by column chromatography on silica gel.
-
-
Hydrolysis and Cyclization:
-
To the purified Michael adduct, add a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for 8-12 hours to effect hydrolysis of both the nitrile and ester functionalities.
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the diacid intermediate.
-
Isolate the diacid and dissolve it in a high-boiling solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux using a Dean-Stark apparatus to remove water and drive the cyclization to completion.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-(2-thienyl)piperidine-2,6-dione by recrystallization or column chromatography.
-
Causality Behind Experimental Choices:
-
The use of a strong base in the Michael addition is crucial to deprotonate the acidic methylene proton of 2-thienylacetonitrile, generating the nucleophile for the conjugate addition.
-
The subsequent acidic hydrolysis is a standard method for converting nitriles and esters to carboxylic acids.
-
The final cyclization is an intramolecular condensation reaction, and the removal of water via a Dean-Stark trap is essential to drive the equilibrium towards the formation of the glutarimide ring.
N-Functionalization Strategies
The acidic proton on the glutarimide nitrogen (pKa ≈ 11-12) allows for its facile deprotonation and subsequent reaction with various electrophiles. We will explore three primary N-functionalization strategies: N-alkylation, N-arylation, and N-acylation.
N-Alkylation
N-alkylation introduces an alkyl group onto the glutarimide nitrogen. This is a fundamental transformation for modifying the steric and electronic properties of the molecule and for introducing linker attachment points.
This is a straightforward and widely used method for N-alkylation. The glutarimide is first deprotonated with a suitable base to form the corresponding anion, which then acts as a nucleophile and attacks an alkyl halide.
Protocol 2: N-Alkylation of 4-(2-Thienyl)piperidine-2,6-dione with an Alkyl Halide
Materials:
-
4-(2-Thienyl)piperidine-2,6-dione
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Standard workup and purification reagents.
Procedure:
-
Dissolve 4-(2-thienyl)piperidine-2,6-dione (1.0 eq) in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the base (1.1-1.5 eq). If using a milder base like potassium carbonate, the reaction may require heating. If using a strong base like sodium hydride, exercise caution and add it portion-wise at 0 °C.
-
Stir the mixture for 15-30 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-alkylated product by column chromatography or recrystallization.
Table 1: Representative Conditions for N-Alkylation
| Alkyl Halide | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Benzyl bromide | K₂CO₃ | DMF | 60 | 4-6 |
| Ethyl iodide | NaH | THF | Room Temp | 2-4 |
| Methyl iodide | K₂CO₃ | Acetonitrile | 80 | 6-8 |
| Propargyl bromide | Cs₂CO₃ | DMF | Room Temp | 2-3 |
Causality Behind Experimental Choices:
-
The choice of base and solvent is critical. Stronger bases like NaH allow for reactions at lower temperatures, while weaker bases like K₂CO₃ often require heating. Polar aprotic solvents like DMF and acetonitrile are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilicity of the glutarimide anion.
-
The thienyl group is generally stable under these conditions. However, with very strong bases and high temperatures, there is a theoretical possibility of deprotonation of the thiophene ring, though this is unlikely to compete with the much more acidic glutarimide proton.
The Mitsunobu reaction offers an alternative for N-alkylation, particularly with primary and secondary alcohols.[4][5] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, which can be advantageous in stereospecific syntheses.
Protocol 3: N-Alkylation via Mitsunobu Reaction
Materials:
-
4-(2-Thienyl)piperidine-2,6-dione
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-(2-thienyl)piperidine-2,6-dione (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography. The separation from triphenylphosphine oxide (a byproduct) can sometimes be challenging.
Causality Behind Experimental Choices:
-
The Mitsunobu reaction relies on the in situ formation of a phosphonium salt from the alcohol, which is then displaced by the nucleophilic glutarimide anion.
-
The use of anhydrous conditions is critical to prevent the hydrolysis of the reactive intermediates.
-
The acidic nature of the glutarimide N-H is a prerequisite for its participation as a nucleophile in the Mitsunobu reaction.
N-Arylation
The introduction of an aryl group at the glutarimide nitrogen is a key transformation for building more complex molecules, including many PROTACs. The Buchwald-Hartwig amination is the premier method for this C-N bond formation.[6]
Protocol 4: N-Arylation via Buchwald-Hartwig Amination
Materials:
-
4-(2-Thienyl)piperidine-2,6-dione
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a Schlenk tube or a similar reaction vessel, combine 4-(2-thienyl)piperidine-2,6-dione (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours). Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-arylated product by column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 |
| 1-Iodo-4-methoxybenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 |
| 2-Chloropyridine | Pd₂(dba)₃ / BrettPhos | K₂CO₃ | Toluene | 110 |
Causality Behind Experimental Choices:
-
The palladium catalyst and phosphine ligand are crucial for the catalytic cycle of the Buchwald-Hartwig amination, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[6] The choice of ligand is often substrate-dependent and may require optimization.
-
A strong, non-nucleophilic base is required to deprotonate the glutarimide in the catalytic cycle.
-
The thienyl group is generally robust to these conditions. However, there is a possibility of competitive C-H activation of the thiophene ring or coordination of the sulfur atom to the palladium center, which could potentially inhibit the catalyst. Careful selection of the ligand and reaction conditions can help to mitigate these potential side reactions.
N-Acylation
N-acylation introduces an acyl group to the glutarimide nitrogen, forming an N-acylglutarimide. This is a common strategy for introducing carbonyl-containing functionalities.
Protocol 5: N-Acylation of 4-(2-Thienyl)piperidine-2,6-dione
Materials:
-
4-(2-Thienyl)piperidine-2,6-dione
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), THF)
Procedure:
-
Dissolve 4-(2-thienyl)piperidine-2,6-dione (1.0 eq) in the anhydrous solvent in a flask under an inert atmosphere.
-
Add the base (1.2-1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the acylating agent (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-acylated product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
The base is required to neutralize the acid (e.g., HCl) generated during the reaction and to facilitate the acylation.
-
The reaction is typically rapid and can be performed at low temperatures to control exothermicity and potential side reactions.
-
The thienyl group is unreactive under these mild acylation conditions.
Visualization of Workflows
Diagram 1: General N-Functionalization Strategies
Caption: Overview of N-functionalization strategies for 4-(2-Thienyl)piperidine-2,6-dione.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Conclusion
The functionalization of the glutarimide nitrogen of 4-(2-thienyl)piperidine-2,6-dione provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide for N-alkylation, N-arylation, and N-acylation are robust and adaptable to a wide range of substrates. Careful consideration of the reaction conditions, particularly in the case of metal-catalyzed transformations, will ensure high yields and minimize potential side reactions associated with the thienyl moiety. These methodologies empower researchers to efficiently generate libraries of N-functionalized 4-(2-thienyl)piperidine-2,6-dione derivatives for further investigation in drug discovery and chemical biology.
References
- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1-28. DOI: 10.1055/s-1981-29317.
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chem. Open2023 , 12 (1), e202200234.
-
Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery.
-
Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate.
-
Buchwald–Hartwig amination. Wikipedia.
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen2023 , 12 (1), e202200234.
-
Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. J. Org. Chem.2019 , 84 (10), 6465–6474.
-
State of the Art in Dual-Curing Acrylate Systems. Materials (Basel)2018 , 11 (2), 288.
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2022 , 27 (23), 8509.
-
Preparation of glutarimide compounds. Google Patents.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters2021 , 4 (4), 192-199.
-
Organic Syntheses Procedure. Organic Syntheses.
-
Michael addition of N- and O-centred nucleophiles to tethered acrylates. The role of double bond geometry in controlling the diastereoselectivity of cyclisations leading to 2,6-disubstituted tetrahydropyrans and piperidines. J. Chem. Soc., Perkin Trans. 12000 , 2851-2865.
-
Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. ChemistrySelect2022 , 7 (15), e202200676.
-
β-METHYL-β-PHENYL-α,α'-DICYANOGLUTARIMIDE. Organic Syntheses.
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Med. Chem.2023 , 14 (1), 23-48.
-
Glutarimide derivatives, their preparation and pharmaceutical compositions containing them. Google Patents.
-
Glutarimide derivatives and process for the preparation thereof. Google Patents.
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers (Basel)2022 , 14 (21), 4529.
-
Kinetics Study of Michael Addition Reaction with Real-Time FTIR. ResearchGate.
-
Acetoacetate Based Thermosets Prepared by Dual-Michael Addition Reactions. Polymers (Basel)2019 , 11 (1), 161.
-
Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. bioRxiv.
-
Process for the preparation of N-substituted acrylamides. Google Patents.
-
The thiol-ene reaction mechanism between the acrylamide groups on the MNP surface and thiol groups of the copolymer. ResearchGate.
Sources
- 1. KR880002625B1 - Glutarimide derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Purification of 4-(2-Thienyl)piperidine-2,6-dione
Welcome to the technical support center for the purification of 4-(2-Thienyl)piperidine-2,6-dione and its related byproducts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and streamline purification workflows. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions during your experiments.
The 4-(2-Thienyl)piperidine-2,6-dione scaffold is a critical component in medicinal chemistry, often serving as a building block for novel therapeutics.[1][2] However, its synthesis can yield a complex mixture of byproducts, including unreacted starting materials, intermediates, and structurally similar impurities that complicate isolation.[3] This guide provides a structured approach to overcoming these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal purification strategy for my crude 4-(2-Thienyl)piperidine-2,6-dione?
A1: The choice of purification method is dictated by the physical state of your crude product, the initial purity level, and the nature of the impurities present. A multi-step approach is often most effective, starting with a bulk purification technique and followed by a high-resolution method if necessary.
The decision-making process can be visualized as follows:
Sources
Addressing thermal instability of 4-(2-Thienyl)piperidine-2,6-dione during workup
Technical Support Center: Stability Management for 4-(2-Thienyl)piperidine-2,6-dione
Status: Active Ticket ID: CHEM-SUP-8821 Subject: Addressing thermal instability and yield loss during workup Assigned Specialist: Senior Application Scientist
Executive Summary
The molecule 4-(2-Thienyl)piperidine-2,6-dione presents a "dual-threat" stability profile. You are likely experiencing degradation due to the conflicting sensitivities of its two core pharmacophores:
-
The Glutarimide Ring (Piperidine-2,6-dione): Highly susceptible to base-mediated hydrolysis and ring-opening (similar to Thalidomide/Lenalidomide intermediates).
-
The Thiophene Moiety: Prone to acid-catalyzed polymerization and oxidative tarring (S-oxide formation) under thermal stress.
This guide provides a root-cause analysis, a validated "Gold Standard" workup protocol, and a troubleshooting FAQ to resolve your specific instability issues.
Module 1: Root Cause Analysis (The "Why")
To solve the instability, you must understand the degradation mechanisms active in your flask.
The Hydrolysis Trap (pH Sensitivity)
The imide proton (N-H) of the glutarimide ring has a pKa of approximately 11.4 [1].
-
The Error: Using strong basic washes (e.g., 1M NaOH, saturated NaHCO₃) during workup.
-
The Consequence:
-
Yield Loss: At pH > 11, the imide deprotonates, becoming a water-soluble salt that is lost in the aqueous waste stream.
-
Degradation: Hydroxide ions attack the carbonyl carbon, triggering irreversible ring-opening to form 4-(2-thienyl)-5-carbamoylpentanoic acid (Amic Acid) [2].
-
The "Black Tar" Effect (Thiophene Sensitivity)
Thiophene rings are electron-rich but thermally fragile in the presence of oxygen or acids.
-
The Error: High-temperature concentration (>45°C) or exposure to strong mineral acids.
-
The Consequence: Formation of Thiophene S-oxides or acid-catalyzed polymerization, observed as the material turning into a black, insoluble oil/tar [3].
Module 2: Validated Workup Protocol (Gold Standard)
Objective: Isolate the product with >95% purity while preventing ring-opening and polymerization.
| Parameter | Specification | Rationale |
| Quench Temp | < 10°C | Slows hydrolysis kinetics significantly. |
| Aqueous pH | 5.5 – 6.5 | Prevents imide deprotonation (pKa ~11.4) and acid-polymerization. |
| Extraction Solvent | Ethyl Acetate (EtOAc) | High solubility for diones; separates well from aqueous buffers. |
| Drying Agent | Na₂SO₄ (Anhydrous) | Mild neutral drying agent. Avoid MgSO₄ if Lewis-acid sensitivity is suspected. |
| Bath Temp | < 35°C | Prevents thermal oxidation of the thiophene ring. |
Step-by-Step Procedure:
-
Cool Down: Cool the reaction mixture to 0–5°C (ice bath).
-
Buffered Quench: Instead of water/base, quench with 0.1 M Phosphate Buffer (pH 6.0) or dilute Ammonium Chloride (NH₄Cl).
-
Critical: If the reaction is acidic, neutralize carefully to pH 6 using mild bicarbonate, but do not exceed pH 7.5 .
-
-
Extraction: Extract with Ethyl Acetate (3x volumes). Avoid DCM if emulsions are problematic, though DCM is chemically compatible.
-
Wash: Wash the combined organics once with Brine.
-
Warning: Do not perform multiple water washes; glutarimides have partial water solubility.
-
-
Drying: Dry over anhydrous Na₂SO₄ for 15 minutes. Filter.
-
Concentration: Evaporate solvent on a rotary evaporator.
-
Vacuum: < 50 mbar.
-
Bath Temperature: Strictly < 35°C .
-
Inert Backfill: When breaking vacuum, backfill with Nitrogen/Argon , not air, to prevent oxidative stress on the thiophene.
-
Module 3: Troubleshooting (FAQ)
Q1: My product disappears into the aqueous layer during extraction. Where did it go? A: You likely used a basic wash (NaOH or strong NaHCO₃). The glutarimide N-H deprotonated (pKa ~11.4), forming a water-soluble salt.
-
Fix: Acidify the aqueous layer carefully to pH 5–6 with 1N HCl and re-extract with EtOAc. The product should return to the organic phase.
Q2: The solid turns brown/black during drying in the oven. A: This is thermal oxidation of the thiophene ring.
-
Fix: Never oven-dry this compound at >40°C in air. Dry in a vacuum desiccator at room temperature over P₂O₅.
Q3: I see a new spot on TLC that doesn't move (baseline) after workup. A: This is likely the ring-opened amic acid caused by hydrolysis.
-
Fix: This is usually irreversible. You must restart and strictly control the pH (keep it < 7) and temperature during the next attempt.
Module 4: Visualizing the Instability
The following diagrams illustrate the degradation pathways and the logic behind the optimized workflow.
Figure 1: Degradation Pathways of 4-(2-Thienyl)piperidine-2,6-dione
Caption: Figure 1 details the three primary failure modes: Base-mediated hydrolysis, deprotonation leading to aqueous loss, and thermal polymerization.
Figure 2: The "Gold Standard" Safe Workup Logic
Caption: Figure 2 outlines the optimized workflow designed to bypass specific instability triggers (pH and Heat).
References
-
National Institutes of Health (NIH). (2020). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs (Hydrolysis Kinetics). Retrieved from [Link]
-
PureSynth. (2025).[1] 4-(2-Thienyl)Piperidine Derivatives - Handling and Stability Data. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide/Imide Bond Cleavage. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of 4-(2-Thienyl)piperidine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy.[1][2] This guide provides an in-depth, scientifically grounded approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(2-Thienyl)piperidine-2,6-dione, a key building block in the synthesis of various therapeutic agents.[3][4] We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare the developed HPLC method with alternative analytical techniques, supported by illustrative data.
The Critical Role of Purity Analysis
Impurity profiling is a mandatory step in pharmaceutical manufacturing, ensuring that any component other than the API or excipients is identified and quantified to guarantee the drug's quality and safety.[2][5][6] The International Council for Harmonisation (ICH) provides stringent guidelines for the validation of analytical procedures to ensure they are fit for their intended purpose.[7][8][9]
I. HPLC Method Development: A Rational Approach
The development of a stability-indicating HPLC method is a systematic process aimed at creating a procedure capable of accurately quantifying the analyte of interest while separating it from any potential impurities and degradation products.[10][11][12]
1. Analyte Characterization and Initial Considerations:
4-(2-Thienyl)piperidine-2,6-dione possesses a piperidine ring and a thienyl group.[3] The presence of the thiophene ring provides a UV chromophore, making UV detection a suitable choice for HPLC analysis. The molecule's polarity suggests that Reversed-Phase HPLC (RP-HPLC) would be the most effective separation technique.[13][14][15] RP-HPLC separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[13][15][16]
2. Method Development Workflow:
The development of a robust HPLC method follows a logical progression, from initial screening of parameters to fine-tuning for optimal performance.
Caption: Workflow for HPLC Method Development.
3. Experimental Protocol: A Stability-Indicating RP-HPLC Method
This protocol outlines a developed method for the purity analysis of 4-(2-Thienyl)piperidine-2,6-dione.
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of the purity of 4-(2-Thienyl)piperidine-2,6-dione and to separate it from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 4-(2-Thienyl)piperidine-2,6-dione reference standard in a 50:50 mixture of water and acetonitrile (diluent) to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are performed to generate potential degradation products.[10][12][17][18] The drug substance is subjected to stress conditions as recommended by ICH guidelines.[10][11]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[17]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[17]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[17]
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.[17]
-
Photolytic Degradation: Exposure to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).[17]
II. Method Validation: Ensuring Reliability
The developed HPLC method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][9] Key validation parameters include:
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the main peak from any degradation products and impurities.[7][8] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range.[19] |
| Accuracy | % Recovery between 98.0% and 102.0%.[20] |
| Precision | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.[18][20] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions.[11] |
III. Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity analysis, other techniques can provide complementary information.[21]
Caption: Comparison of HPLC with other analytical techniques.
Comparative Data Summary:
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| RP-HPLC-UV | Separation based on polarity.[15] | Robust, versatile, widely available, cost-effective.[15][21] | Moderate resolution and speed compared to UPLC. | Routine purity testing and quality control. |
| UPLC-UV | Similar to HPLC but uses smaller particles, offering higher resolution and faster analysis.[21] | Faster analysis times, higher resolution, reduced solvent consumption.[21] | Higher backpressure requires specialized instrumentation. | High-throughput screening and complex mixture analysis. |
| LC-MS | Combines the separation power of LC with the mass analysis of MS.[5][21] | Provides molecular weight and structural information for impurity identification.[5][21] | More complex and expensive instrumentation. | Identification of unknown impurities and degradation products. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[21] | Ideal for analyzing residual solvents and other volatile impurities.[5][21] | Not suitable for non-volatile or thermally labile compounds. | Analysis of volatile organic impurities. |
| Quantitative NMR (qNMR) | Provides quantitative information based on the nuclear magnetic resonance signal. | Primary method, no need for a reference standard of the analyte.[22] | Lower sensitivity compared to chromatographic methods. | Absolute quantification and structural elucidation. |
IV. Conclusion
The developed and validated RP-HPLC method provides a reliable and robust tool for the routine purity analysis of 4-(2-Thienyl)piperidine-2,6-dione. Its ability to separate the main component from potential degradation products, as demonstrated through forced degradation studies, confirms its stability-indicating nature. While alternative techniques like UPLC, LC-MS, GC, and qNMR offer specific advantages for high-throughput analysis, impurity identification, volatile impurity analysis, and absolute quantification respectively, the presented HPLC method stands as a cost-effective and highly suitable approach for quality control in a pharmaceutical setting. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis and the stage of drug development.[22]
References
- Almalki, A. (2024). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Vertex AI Search.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Mamatha, T. (2025, April 15).
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- BenchChem. (2025).
- A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
- J-STAR Research. (n.d.).
- SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies.
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns. Orochem Technologies.
- Dickie, A. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
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- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI Blog.
- Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
- Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research.
- BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. BenchChem.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- IntuitionLabs. (2026, January 8). ICH Q2(R2)
- Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
- AMSbiopharma. (2025, July 22).
- A kind of HPLC analytical approach of 3-amino piperidine.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
- 4-(2-Thienyl)piperidine. Chem-Impex.
- Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC.
- Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Designed to Activate the κ-Opioid Receptor. University of Münster.
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Comparative Analysis of Cereblon Binding: 4-(2-Thienyl)piperidine-2,6-dione vs. Thalidomide
Executive Summary
This technical guide provides a comparative analysis of the binding affinity and structural pharmacophores of Thalidomide (a prototypical Cereblon E3 ligase modulator) versus 4-(2-Thienyl)piperidine-2,6-dione (a structural isomer).
While Thalidomide exhibits high-affinity binding to the Cereblon (CRBN) protein (
Molecular Architecture & SAR Analysis
The binding of Immunomodulatory imide drugs (IMiDs) to CRBN is dictated by the precise insertion of the glutarimide (piperidine-2,6-dione) ring into a hydrophobic pocket formed by three tryptophan residues (W380, W386, W400 in human CRBN).
Structural Comparison
| Feature | Thalidomide | 4-(2-Thienyl)piperidine-2,6-dione |
| Core Scaffold | Piperidine-2,6-dione (Glutarimide) | Piperidine-2,6-dione (Glutarimide) |
| Substitution Position | C3 (Chiral Center) | C4 (Achiral/Symmetric if unsubstituted elsewhere) |
| Substituent | Phthalimide (Isoindole-1,3-dione) | 2-Thienyl group |
| Binding Mode | Glutarimide inserts into pocket; Phthalimide extends into solvent/substrate groove. | Steric Clash: The C4 substituent projects directly into the W380/W400 indole side chains. |
| CRBN Affinity | High ( | Predicted Negligible ( |
Mechanistic Insight: The "Tri-Tryptophan" Trap
The CRBN binding pocket is highly conserved and rigid. The glutarimide ring forms three critical hydrogen bonds:
-
C2=O accepts H-bond from W380.
-
N1-H donates H-bond to H378 (backbone).
-
C6=O accepts H-bond from W400.
Why the 4-Isomer Fails: In the 3-substituted isomer (Thalidomide), the C3 substituent points away from the pocket floor, exiting towards the substrate recruitment site. In the 4-substituted isomer , the substituent at C4 is positioned to point directly into the walls of the tryptophan cage. This creates a severe steric clash that prevents the glutarimide ring from achieving the depth required for the critical hydrogen bonding network. Consequently, 4-(2-Thienyl)piperidine-2,6-dione acts as a negative control or inactive structural probe in CRBN binding assays.
Predicted Binding Affinity Profile
The following data summarizes the established affinity of Thalidomide and the predicted affinity of the 4-thienyl analog based on crystallographic constraints (PDB: 4CI1).
| Compound | Target | Assay Type | Binding Constant ( | Interpretation |
| Thalidomide | Human CRBN-DDB1 | TR-FRET / FP | ~250 nM | Potent Binder |
| Thalidomide | Murine CRBN | TR-FRET | > 10 | Non-binder (due to V388I mutation) |
| 4-(2-Thienyl)piperidine-2,6-dione | Human CRBN-DDB1 | TR-FRET (Predicted) | > 50 | Non-Binder (Steric Exclusion) |
Note: The "V388I" mutation in mice mimics the steric clash introduced by the 4-substitution, confirming that steric bulk in this region abolishes binding.
Experimental Validation Protocols
To empirically verify the comparative binding affinity, the following self-validating protocols are recommended. These assays measure the displacement of a fluorescent tracer by the test compound.
A. TR-FRET Competition Assay (Cereblon Binding)
Objective: Measure the
Reagents:
-
Protein: Recombinant Human CRBN-DDB1 complex (biotinylated).
-
Tracer: Cy5-conjugated Thalidomide analog (
nM). -
Detection: Terbium (Tb)-coupled Streptavidin (Donor).
Protocol Workflow:
-
Preparation: Dilute 4-(2-Thienyl)piperidine-2,6-dione and Thalidomide (Control) in DMSO to generate a 10-point dose-response curve (start at 100
M, 1:3 serial dilution). -
Incubation: Mix 5 nM Protein + 2 nM Tb-Streptavidin + 10 nM Cy5-Tracer + Compound in 384-well plates.
-
Equilibrium: Incubate for 60 minutes at Room Temperature (RT) in the dark.
-
Readout: Measure TR-FRET signal on a multimode plate reader (Ex: 337 nm, Em: 665 nm / 620 nm).
-
Analysis: Plot FRET Ratio (665/620) vs. log[Compound]. Fit to a sigmoidal dose-response model (Hill slope).
Validation Criteria:
-
Z' Factor: Must be > 0.5.
-
Thalidomide Control:
must fall within 2-fold of historical mean (e.g., 200-400 nM). -
4-Isomer Result: Expect flat line (no displacement) up to 100
M.
B. Fluorescence Polarization (FP) Assay
Alternative Method: Uses a smaller volume and requires no biotinylation, relying on the rotation speed of the tracer.
-
Tracer: FITC-Thalidomide (excitation 485 nm, emission 535 nm).
-
Mix: 50 nM CRBN protein + 10 nM Tracer + Test Compound.
-
Read: Measure Parallel (
) and Perpendicular ( ) fluorescence intensities. -
Calculate: Polarization (
) = . -
Result: Binding of tracer increases mP. Displacement by Thalidomide decreases mP. The 4-isomer should not decrease mP.
Visualization of Signaling & Logic
The following diagrams illustrate the structural logic of the binding interaction and the experimental workflow.
Diagram 1: CRBN Binding Site Logic & Steric Clash
This diagram visualizes why the 3-substituted Thalidomide binds while the 4-substituted analog fails.
Caption: Structural logic dictating the selectivity of the CRBN pocket. The 4-position substituent creates an insurmountable steric barrier.
Diagram 2: TR-FRET Assay Workflow
This diagram outlines the step-by-step process for experimentally verifying the affinity difference.
Caption: TR-FRET workflow for distinguishing binders (Thalidomide) from non-binders (4-Thienyl analog) based on tracer displacement.
References
-
Ito, T., Ando, H., Suzuki, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science. [Link]
-
Fischer, E. S., Böhm, K., Lydeard, J. R., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. [Link]
-
Chamberlain, P. P., Lopez-Girona, A., Miller, K., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. [Link]
-
Matyskiela, M. E., Lu, G., Ito, T., et al. (2016). A novel cerebro-cerebellar syndrome candidate gene, CRBN, is a direct target of thalidomide. Nature. [Link]
A Comparative Crystallographic Analysis: 4-(2-Thienyl)piperidine-2,6-dione and Lenalidomide
A Guide for Researchers in Drug Design and Solid-State Chemistry
In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability—all critical determinants of a drug's efficacy and safety profile. This guide provides a detailed comparative analysis of the crystal structures of the immunomodulatory agent Lenalidomide and a structurally related analogue, 4-(2-Thienyl)piperidine-2,6-dione.
The Molecules at a Glance: Structural and Functional Context
Lenalidomide , a thalidomide analogue, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies[4][5]. Its therapeutic effects are mediated through the modulation of the E3 ubiquitin ligase cereblon (CRBN), leading to the degradation of specific target proteins[6][7]. This mechanism is highly dependent on the molecule's specific three-dimensional conformation and the presentation of its functional groups for protein binding.
4-(2-Thienyl)piperidine-2,6-dione shares the same glutarimide (piperidine-2,6-dione) core as Lenalidomide but features a 4-substituted thiophene ring instead of the 4-amino-1-oxoisoindolin-2-yl group. The piperidine-2,6-dione scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds[8]. The thiophene ring, a common bioisostere for a phenyl ring, is also a key component in many pharmaceuticals, valued for its electronic properties and ability to engage in various intermolecular interactions[9].
Below is a visual representation of the two molecules, highlighting their shared core and distinct substituents.
Caption: A generalized workflow for Single-Crystal X-ray Diffraction analysis.
A Step-by-Step Protocol:
-
Crystal Growth (The Art of Patience):
-
Starting Material: A highly purified sample of the compound is essential. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
-
Solvent Selection: A range of solvents and solvent mixtures are screened to find conditions where the compound has moderate solubility.
-
Crystallization: Common techniques include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration and inducing crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is insoluble. Slow diffusion of the second solvent into the first reduces the compound's solubility, promoting crystal growth.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, causing crystallization.
-
-
Harvesting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is carefully selected under a microscope.
-
-
Data Collection (The Experiment):
-
Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent solvent loss and damage from the X-ray beam, especially for data collection at low temperatures (typically 100 K).
-
Diffraction: The crystal is placed in a modern X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.
-
Data Integration: The positions and intensities of these diffracted spots are recorded by a detector.
-
-
Structure Solution and Refinement (The Analysis):
-
Unit Cell and Space Group Determination: From the geometry of the diffraction pattern, the dimensions of the unit cell (the basic repeating unit of the crystal) and the crystal system are determined. The systematic absences in the diffraction data allow for the determination of the space group, which describes the symmetry elements within the crystal.
-
Structure Solution: The intensities of the diffraction spots are used to determine the phases of the diffracted waves. This "phase problem" is often solved using direct methods or the Patterson function, which ultimately yields an initial electron density map of the molecule.
-
Structure Refinement: An initial model of the molecule is fitted to the electron density map. The positions and thermal parameters of the atoms are then refined using a least-squares method to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by parameters such as the R-factor.
-
Crystal Structure Comparison: Lenalidomide vs. 4-(2-Thienyl)piperidine-2,6-dione
The following section details the known crystallographic features of Lenalidomide and contrasts them with the anticipated features of 4-(2-Thienyl)piperidine-2,6-dione.
Lenalidomide: A Study in Polymorphism and Hydration
Lenalidomide is known to exist in multiple crystalline forms, including anhydrous polymorphs and hydrated and solvated forms.[1][3][10] This polymorphism is critically important, as different forms can have different solubilities and stabilities, impacting drug formulation and performance.[2][11]
The crystal structure of anhydrous Lenalidomide reveals a molecule with a twisted conformation between the piperidine-2,6-dione and the 4-amino-1-oxoisoindolin-2-yl ring systems.[12][13] This twisted geometry is a key feature influencing its interaction with the CRBN protein.
The crystal packing is dominated by a network of strong hydrogen bonds. Key interactions include:
-
Amine-Carbonyl Hydrogen Bonds: The primary amine group on the isoindolinone ring acts as a hydrogen bond donor to the carbonyl oxygen atoms of neighboring molecules.
-
Imide N-H...O Hydrogen Bonds: The N-H group of the glutarimide ring is a hydrogen bond donor to a carbonyl oxygen of an adjacent molecule.
These interactions create a robust, three-dimensional network that contributes to the stability of the crystal lattice. In the case of its hydrates, water molecules are incorporated into this network, forming additional hydrogen bonds that bridge Lenalidomide molecules.[11][12]
4-(2-Thienyl)piperidine-2,6-dione: A Predictive Analysis
While an experimental crystal structure is not available, we can infer the likely packing motifs based on the molecule's functional groups.
-
Glutarimide Core: Like Lenalidomide, the piperidine-2,6-dione (glutarimide) ring possesses both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the C=O groups). This functionality strongly suggests that the primary intermolecular interaction will be the formation of centrosymmetric dimers via N-H...O hydrogen bonds, a common and stable motif for glutarimides.
-
Thienyl Group: The thiophene ring lacks the strong hydrogen bonding donors and acceptors of Lenalidomide's amino-isoindolinone moiety. Intermolecular interactions involving the thienyl group would likely be weaker, consisting of:
-
C-H...O interactions: The hydrogen atoms on the thiophene ring could act as weak donors to the carbonyl oxygens.
-
π-π stacking: The aromatic thiophene rings could potentially stack with each other, although this is often less favorable than in more electron-rich aromatic systems.
-
C-H...π interactions: Hydrogen atoms from neighboring molecules could interact with the face of the thiophene ring.
-
Summary of Crystallographic Parameters
The table below summarizes the known crystallographic data for a common polymorph of Lenalidomide and provides a predictive assessment for 4-(2-Thienyl)piperidine-2,6-dione based on common motifs for similar compounds.
| Parameter | Lenalidomide (Anhydrous Form I) [12] | 4-(2-Thienyl)piperidine-2,6-dione (Predicted) |
| Chemical Formula | C₁₃H₁₃N₃O₃ | C₉H₉NO₂S |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | Likely P2₁/c or similar centrosymmetric space group |
| Key Intermolecular Interactions | Strong N-H...O and N-H...N hydrogen bonds from amine and imide groups. | Centrosymmetric N-H...O hydrogen bond dimers from the imide group. Weaker C-H...O and potential π-π stacking from the thienyl group. |
| Molecular Conformation | Twisted conformation between the two ring systems. | The orientation of the thienyl ring relative to the piperidine-2,6-dione ring will be a key conformational feature. |
Implications for Structure-Activity Relationship (SAR)
The stark differences in the substituents at the 4-position of the glutarimide ring have profound implications for the biological activity of these compounds.
-
Lenalidomide's Activity: The 4-amino-1-oxoisoindolin-2-yl group is essential for Lenalidomide's binding to the CRBN E3 ligase.[6] The specific hydrogen bonding and steric interactions provided by this moiety are critical for inducing the conformational change in CRBN that leads to the recruitment and degradation of its target proteins.
-
Predicted Activity of 4-(2-Thienyl)piperidine-2,6-dione: The replacement of the amino-isoindolinone group with a thienyl ring would almost certainly abolish the specific CRBN-mediated immunomodulatory activity of Lenalidomide. The thienyl group cannot replicate the necessary hydrogen bonding pattern required for high-affinity binding to the CRBN substrate receptor. While the piperidine-2,6-dione core is a known pharmacophore, the overall biological activity of this analogue would be expected to be completely different from that of Lenalidomide, likely targeting different biological pathways.
Caption: Logical flow of structure to activity for the two compounds.
Conclusion
This comparative guide highlights the critical role of molecular structure in determining the solid-state properties and biological function of small molecule drugs. The well-characterized crystal structure of Lenalidomide reveals a complex network of strong hydrogen bonds that define its packing and contribute to its stability. Its polymorphic nature underscores the challenges and importance of solid-state characterization in pharmaceutical development.[1][3]
In contrast, while lacking an experimentally determined crystal structure, an analysis of 4-(2-Thienyl)piperidine-2,6-dione's molecular features allows for a reasoned prediction of its solid-state behavior. The substitution of the complex amino-isoindolinone group with a simpler thienyl ring is predicted to lead to a significantly different and likely simpler hydrogen bonding network, which would in turn alter its physicochemical properties. This fundamental structural change at the 4-position of the glutarimide ring is also the primary determinant for the dramatic difference in the predicted biological activities of the two compounds, underscoring the exquisite specificity required for targeted protein degradation. This analysis serves as a testament to the principle that in drug design, every atom matters, and its position in the crystal lattice is of fundamental importance.
References
- Vertex AI Search, based on "Two new polymorphs and one dihydrate of lenalidomide: solid-state characterization study".
- Vertex AI Search, based on "Different thermal and solubility properties with an identical crystal structure – case of lenalidomide hydrate - CrystEngComm (RSC Publishing)".
- Vertex AI Search, based on "Lenalidomide, an antineoplastic drug, and its hemihydrate | Request PDF - ResearchGate".
- Vertex AI Search, based on "Two new polymorphs and one dihydrate of lenalidomide: solid-state characterization study".
- Vertex AI Search, based on "Iso-Structurality Induced Solid Phase Transformations: A Case Study with Lenalidomide | Crystal Growth & Design - ACS Publications".
- Vertex AI Search, based on "Different thermal and solubility properties with an identical crystal structure – case of lenalidomide hydrate - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00798K".
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- Vertex AI Search, based on "A view of the two lenalidomide molecules (suffixes A and B) and the... | Download Scientific Diagram - ResearchGate".
- Vertex AI Search, based on "Lenalidomide | C13H13N3O3 | CID 216326 - PubChem - NIH".
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A Senior Application Scientist's Comparative Guide for Drug Development Professionals
An In-Depth Guide to the Identification of 4-(2-Thienyl)piperidine-2,6-dione using Fourier-Transform Infrared (FTIR) Spectroscopy
In the landscape of modern drug discovery, the piperidine-2,6-dione (or glutarimide) scaffold is a privileged structure, forming the core of several therapeutic agents, including immunomodulators and targeted protein degraders.[1][2] The synthesis of novel derivatives, such as 4-(2-Thienyl)piperidine-2,6-dione, necessitates robust, efficient, and unambiguous analytical methods for structural confirmation. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide definitive structural elucidation and Liquid Chromatography-Mass Spectrometry (LC-MS) offers unparalleled sensitivity for quantification, Fourier-Transform Infrared (FTIR) spectroscopy remains an indispensable first-line technique for rapid, cost-effective, and reliable compound identification.
This guide provides a detailed examination of the FTIR spectral "fingerprint" of 4-(2-Thienyl)piperidine-2,6-dione. We will dissect the spectrum by correlating specific absorption bands with the molecule's constituent functional groups, explain the causality behind spectral features, and present a comparative analysis against alternative analytical methodologies.
Deconstructing the Molecular Vibrations: The Basis of the IR Fingerprint
The infrared spectrum of 4-(2-Thienyl)piperidine-2,6-dione is a composite of the vibrational modes of its two core components: the thiophene ring and the piperidine-2,6-dione ring. The unique electronic environment and physical linkage of these two moieties create a complex and highly specific pattern of absorptions, particularly in the fingerprint region (1500 cm⁻¹ - 500 cm⁻¹), which allows for its unambiguous identification.[3][4]
Diagram 1: Molecular Structure of 4-(2-Thienyl)piperidine-2,6-dione
Caption: Structure of 4-(2-Thienyl)piperidine-2,6-dione.
1. Key Vibrational Modes of the Piperidine-2,6-dione Moiety
The piperidine-2,6-dione ring, a derivative of glutarimide, presents several strong and characteristic absorption bands.
-
N-H Stretch (Imide): A prominent, often broad, absorption band is expected in the region of 3300-3100 cm⁻¹ . This broadening is typically a result of intermolecular hydrogen bonding in the solid state. The position of this peak is a key indicator of the secondary imide group.[5]
-
C-H Stretch (Aliphatic): Stretching vibrations from the methylene (CH₂) groups in the piperidine ring will appear as sharp peaks in the 2950-2850 cm⁻¹ region.[5]
-
C=O Stretch (Imide Carbonyls): This is one of the most intense and diagnostic features. Cyclic imides typically show two strong carbonyl absorption bands due to symmetric and asymmetric stretching. For 4-(2-Thienyl)piperidine-2,6-dione, these are expected around 1750-1680 cm⁻¹ . The exact positions can be influenced by ring strain and conjugation, making them highly specific.[5]
-
C-N Stretch: The stretching of the carbon-nitrogen bond within the imide ring typically occurs in the 1350-1200 cm⁻¹ range.[6]
2. Key Vibrational Modes of the Thiophene Moiety
The aromatic thiophene ring contributes its own set of characteristic peaks, which are crucial for confirming its presence.
-
C-H Stretch (Aromatic): The stretching of the C-H bonds on the thiophene ring gives rise to weak to medium intensity peaks just above 3000 cm⁻¹, typically in the 3120-3050 cm⁻¹ region.[7]
-
C=C Ring Stretch (Aromatic): Aromatic ring stretching vibrations produce a series of medium to strong bands in the 1600-1400 cm⁻¹ region. For substituted thiophenes, characteristic peaks can be observed near 1530 cm⁻¹ and 1430 cm⁻¹ .[8]
-
C-S Stretch: The C-S bond vibration within the thiophene ring is often found in the fingerprint region, typically between 860 cm⁻¹ and 600 cm⁻¹ .[8][9]
-
C-H Out-of-Plane Bending: These strong absorptions in the 900-650 cm⁻¹ range are highly diagnostic of the substitution pattern on the aromatic ring.[7]
The Unique Fingerprint: Synthesizing the Data
While identifying individual functional groups is useful, the true power of IR spectroscopy for identification lies in the fingerprint region (1500 cm⁻¹ - 500 cm⁻¹) .[10] This region contains a complex overlap of C-C single bond stretches, C-H bending vibrations, and ring deformation modes from both the piperidine and thiophene rings. The overall pattern of peaks, their relative intensities, and their precise positions in this region are unique to the exact molecular structure of 4-(2-Thienyl)piperidine-2,6-dione. Any variation, such as a different substituent or an isomeric form, would result in a distinctly different fingerprint.[3]
Table 1: Predicted IR Absorption Bands for 4-(2-Thienyl)piperidine-2,6-dione
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3300 - 3100 | Medium, Broad | N-H Stretch | Piperidine-2,6-dione Ring |
| 3120 - 3050 | Weak-Medium | Aromatic C-H Stretch | Thiophene Ring |
| 2950 - 2850 | Medium, Sharp | Aliphatic C-H Stretch | Piperidine-2,6-dione Ring |
| 1750 - 1680 | Strong, Sharp | Asymmetric & Symmetric C=O Stretch | Imide Carbonyls |
| ~1530 | Medium | Aromatic C=C Ring Stretch | Thiophene Ring |
| ~1430 | Medium | Aromatic C=C Ring Stretch | Thiophene Ring |
| 1350 - 1200 | Medium | C-N Stretch | Piperidine-2,6-dione Ring |
| 900 - 650 | Strong | C-H Out-of-Plane Bending | Thiophene Ring Substitution |
| 860 - 600 | Weak-Medium | C-S Stretch | Thiophene Ring |
Comparative Analysis: IR Spectroscopy vs. Other Techniques
The choice of an analytical technique is driven by the specific question being asked. For rapid identity confirmation, FTIR is often superior. For quantitative analysis or definitive structural elucidation of a complete unknown, other methods are more appropriate.
Diagram 2: Comparison of Analytical Techniques
Caption: Comparison of analytical techniques for compound analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust technique for assessing the purity of a sample and quantifying its concentration.[11] It excels at separating the target compound from starting materials, by-products, and other impurities. However, it provides no intrinsic structural information; identification relies on comparing the retention time to that of a known reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for detecting and quantifying compounds in complex matrices, such as biological fluids.[11][12] It provides the molecular weight of the compound and, through fragmentation (MS/MS), yields data that can strongly support a proposed structure. Its sensitivity is orders of magnitude greater than that of IR or HPLC-UV, but the instrumentation is significantly more expensive and complex.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the de novo elucidation of chemical structures. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. While it offers the most complete structural picture, it requires larger sample amounts, is significantly more time-consuming, and involves the most expensive instrumentation.
Table 2: Objective Comparison of Key Analytical Methods
| Parameter | FTIR Spectroscopy | HPLC-UV | LC-MS/MS |
| Primary Use | Rapid Identity Confirmation, Functional Group Analysis | Purity Assessment, Quantification | Trace-Level Quantification, Molecular Weight Determination |
| Information | Molecular Fingerprint | Retention Time, UV Absorbance | Mass-to-Charge Ratio, Fragmentation |
| Sensitivity | Microgram (µg) to Milligram (mg) | Nanogram (ng) to Microgram (µg)[11] | Picogram (pg) to Nanogram (ng)[11] |
| Throughput | Very High (<2 min/sample) | Moderate (~5-20 min/sample) | Moderate (~5-15 min/sample) |
| Cost | Low | Moderate | High |
| Expertise | Low to Moderate | Moderate | High |
Experimental Protocol: Acquiring the FTIR Fingerprint
The following protocol outlines a standard procedure for analyzing a solid sample of 4-(2-Thienyl)piperidine-2,6-dione using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The choice of ATR is deliberate; it requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra, making it ideal for a high-throughput drug development environment.
Diagram 3: Standard ATR-FTIR Workflow
Caption: Step-by-step workflow for sample analysis using ATR-FTIR.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, non-abrasive wipe (e.g., a cotton swab with isopropanol or ethanol). Allow the solvent to fully evaporate. This step is critical to prevent contamination from previous samples.
-
Background Collection: Initiate a background scan. This measurement captures the IR spectrum of the ambient environment (atmospheric water vapor and CO₂) and the ATR crystal itself. The instrument software will automatically subtract this background from the subsequent sample spectrum, yielding a clean spectrum of only the sample.
-
Sample Application: Place a small amount of the solid 4-(2-Thienyl)piperidine-2,6-dione powder onto the center of the ATR crystal. Only a few milligrams are needed.
-
Apply Pressure: Lower the integrated pressure anvil onto the sample. Apply consistent pressure to ensure intimate contact between the solid sample and the ATR crystal surface. Good contact is essential for a strong, high-quality signal.
-
Spectrum Acquisition: Initiate the sample scan. Typical parameters for routine identification are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum should be processed (e.g., ATR correction, baseline correction if necessary). The peak positions and the overall fingerprint pattern can then be compared against a reference spectrum of a known standard or interpreted according to the principles outlined in this guide.
-
Final Cleaning: After analysis, retract the anvil, remove the sample, and clean the crystal and anvil tip as described in Step 2 to prepare for the next measurement.
Conclusion
For researchers and scientists in drug development, FTIR spectroscopy serves as a powerful and efficient tool for the structural verification of synthesized compounds like 4-(2-Thienyl)piperidine-2,6-dione. By understanding the characteristic vibrational modes of the thiophene and piperidine-2,6-dione moieties, one can confidently interpret the resulting spectrum. The true identification power lies in the unique and complex pattern within the fingerprint region, which provides an unambiguous confirmation of the molecule's identity. While not a replacement for quantitative methods like HPLC or the definitive structural elucidation power of NMR, FTIR's speed, simplicity, and low cost make it an essential and self-validating first step in the analytical workflow.
References
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International Journal of Pharmaceutical Sciences Review and Research. (2017). Thiophene ring vibrations. [Link]
-
IOSR Journal of Applied Physics. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. [Link]
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Journal of the Chemical Society of Japan, Pure Chemistry Section. (1956). The Infrared Absorption Spectra of Thiophene Derivatives. [Link]
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Scientific.Net. (2014). Vibrational Spectroscopy Analysis of Oligothiophene Blend Film. [Link]
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AIP Publishing. (1993). Vibrational spectra of oligothiophenes as model of polythiophenes. [Link]
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Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]
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ABJAD. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Thienyl)piperidine-2,6-dione
The piperidine-2,6-dione scaffold is a key feature in various bioactive molecules, including some with applications in targeted protein degradation.[3] The inherent reactivity and biological activity of such compounds necessitate a cautious and informed approach to their disposal.
I. Compound Profile and Hazard Assessment
Chemical Structure: 4-(2-Thienyl)piperidine-2,6-dione Molecular Formula: C9H9NO2S Appearance: Likely a solid, given related structures.[1]
Inferred Hazards: Based on the constituent parts of the molecule—a piperidine derivative and a thienyl group—we must assume the compound may possess the following hazards until proven otherwise:
-
Toxicity: Piperidine and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[9][10][11][12] They can cause skin burns and eye damage.[9][10][11][12][13][14]
-
Irritation: It is prudent to assume the compound is an irritant to the skin, eyes, and respiratory system.[15][16]
-
Environmental Hazards: Improper disposal could pose a risk to aquatic life and the environment.[12]
Given these potential hazards, 4-(2-Thienyl)piperidine-2,6-dione must be treated as hazardous chemical waste.[4][6]
| Hazard Category | Inferred Risk based on Structural Analogs | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or Toxic.[9][10][11][12] | Avoid ingestion, skin contact, and inhalation of dust/powder.[9][15][17] |
| Skin Corrosion/Irritation | Potential to cause skin irritation or burns.[11][13][14][16] | Wear appropriate chemical-resistant gloves and a lab coat.[11][14] |
| Eye Damage/Irritation | Potential to cause serious eye irritation or damage.[9][14][16] | Wear safety glasses or goggles.[11][14] |
| Environmental | Potentially harmful to aquatic life.[12] | Do not dispose of down the drain or in regular trash.[5][6][7] |
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE. The causality here is direct: the barrier provided by PPE is the primary line of defense against accidental exposure.
-
Hand Protection: Wear nitrile or other chemical-resistant gloves.[9][14]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[11][14]
-
Body Protection: A standard laboratory coat is required.[14] For handling larger quantities, a chemical-resistant apron may be advisable.
-
Respiratory Protection: All handling of the solid compound or its solutions for disposal should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][14][18]
III. Spill Management
Accidents can happen, and a self-validating protocol includes a clear plan for spill management.
-
Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.
-
Contain: For small spills of the solid, gently cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[10] Do not use combustible materials.
-
Neutralize (if applicable): Given the piperidine core, the compound is likely basic. However, without specific data, neutralization is not recommended as it could generate heat or unknown byproducts.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10][19] Use non-sparking tools if there is any fire risk.[9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.[5]
IV. Step-by-Step Disposal Protocol
The core principle of chemical disposal is waste segregation and containment. Never dispose of hazardous chemicals down the sink or in the regular trash.[4][5][6]
Workflow for Disposal of 4-(2-Thienyl)piperidine-2,6-dione
Caption: Waste Disposal Workflow for 4-(2-Thienyl)piperidine-2,6-dione
Step 1: Waste Characterization and Segregation
-
All materials contaminated with 4-(2-Thienyl)piperidine-2,6-dione, including the pure compound, reaction residues, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be disposed of as hazardous chemical waste.[4]
-
Do not mix this waste with other waste streams unless you have confirmed compatibility. Specifically, avoid mixing with strong oxidizing agents or acids.[20]
Step 2: Preparing the Waste Container
-
Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste.[5][8] A high-density polyethylene (HDPE) container is generally a suitable choice.
-
The container must be clearly labeled with the words "Hazardous Waste."[8][21]
-
The label must also include the full chemical name: "4-(2-Thienyl)piperidine-2,6-dione" and list all other constituents and their approximate percentages.[5][8] Do not use abbreviations or chemical formulas.[6][8]
Step 3: Transferring the Waste
-
Solid Waste: Carefully transfer the solid compound, contaminated solids, and spill cleanup debris into the prepared hazardous waste container.
-
Contaminated Sharps: Any needles or other sharps must be placed in a designated sharps container.
-
Solutions: If disposing of a solution, ensure it is not reactive and transfer it to a compatible liquid waste container.
-
Keep the waste container closed at all times except when adding waste.[5][8] Do not leave a funnel in the container.[8]
Step 4: Managing Empty Containers
-
An "empty" container that held 4-(2-Thienyl)piperidine-2,6-dione is not truly empty and must be managed properly.
-
The first rinse of the container with a suitable solvent (e.g., methanol, acetone) must be collected and disposed of as hazardous waste.[5][6]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] Given the uncertainty, it is best practice to collect at least the first rinse.
-
After thorough rinsing and air-drying, the original labels must be completely removed or defaced before the container can be disposed of as non-hazardous waste (e.g., in a designated glass disposal box).[5]
Step 5: Storage and Pickup
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8][20]
-
The SAA should be under the control of laboratory personnel and away from sinks or floor drains.[6]
-
Ensure secondary containment (such as a plastic tub) is used for liquid waste containers.[5][21]
-
Once the container is full, or within the time limits set by your institution (often 6 months), arrange for a waste pickup from your institution's Environmental Health & Safety (EHS) department.[4][7][22]
V. Conclusion
The responsible disposal of 4-(2-Thienyl)piperidine-2,6-dione is a critical component of laboratory safety and environmental stewardship. By following this protocol—grounded in the principles of hazard assessment, proper PPE usage, and regulated waste management procedures—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.[7][8][23]
References
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Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
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Hazardous Waste Disposal Guide. Research Areas, Dartmouth College. [Link]
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Chemical Waste Disposal. Environmental Health & Safety, Stanford University. [Link]
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Hazardous Chemical Waste Management Guidelines. Research, Columbia University. [Link]
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Hazardous Waste Guidelines. Carnegie Mellon University. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. [Link]
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Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]
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Safety Data Sheet - Angene Chemical. [Link]
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4-(2-Methylpropyl)piperidine-2,6-dione. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]
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4-(2-Thienyl)Piperidine 98.0%(GC). PureSynth. [Link]
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Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC, National Center for Biotechnology Information. [Link]
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2,2,6,6-Tetramethyl-4,4-di(2-thienyl)piperidine. PubChem, National Center for Biotechnology Information. [Link]
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Personal Protective Equipment (PPE) & Handling Guide: 4-(2-Thienyl)piperidine-2,6-dione
Executive Safety Assessment: The "Hidden" Hazard
Stop and Read: Do not treat 4-(2-Thienyl)piperidine-2,6-dione as a generic organic intermediate.
As a Senior Application Scientist, I must highlight the structural toxicology relevant here. This compound contains a glutarimide ring (piperidine-2,6-dione). This is the same pharmacophore found in immunomodulatory drugs (IMiDs) like Thalidomide and Lenalidomide.
Until specific toxicological data proves otherwise, you must apply the Precautionary Principle . You are required to handle this compound as a Suspected Reproductive Toxin and a Potential Sensitizer (due to the thienyl moiety).
-
Default Occupational Exposure Band (OEB): OEB 3 or 4 (High Potency/Containment Required).
-
Critical Route of Entry: Inhalation of fine dust and Dermal Absorption.
The PPE Matrix: Defense in Depth
Personal Protective Equipment is your last line of defense, not your first. However, when engineering controls are breached (e.g., weighing, spill cleanup), this matrix defines your survival gear.
| Protection Zone | Recommended Equipment | Technical Rationale & Specification |
| Hand Protection | Double Nitrile Gloves (Accelerator-free preferred) | Inner Layer: 4 mil Nitrile (Bright color for contrast).Outer Layer: 5-8 mil Extended Cuff Nitrile.Why: The thienyl group increases lipophilicity, potentially aiding skin absorption. Double gloving provides a breakthrough time buffer >480 mins for most solid handling. |
| Respiratory | P100 / N100 Respirator (or PAPR) | Requirement: 99.97% filtration efficiency for particulates.Context: Standard N95s are insufficient for potent pharmaceutical intermediates in powder form due to face-seal leakage risks. Use a PAPR if handling >10g outside a hood. |
| Body/Skin | Tyvek® Lab Coat (Disposable) + Sleeve Covers | Specification: Non-woven polyethylene (e.g., Tyvek 400).Why: Cotton lab coats absorb powders and create a secondary exposure source in the laundry. Disposable covers prevent cross-contamination. |
| Eye/Face | Chemical Goggles (Indirect Vent) | Standard: ANSI Z87.1+.Why: Safety glasses leave gaps. If the powder becomes aerosolized, it can settle on the ocular mucosa, a rapid absorption route. |
Engineering Controls & Operational Workflow
PPE is effective only when paired with rigorous engineering controls. The following workflow utilizes a Graphviz diagram to visualize the "Chain of Custody" for this chemical, ensuring containment at every step.
Operational Logic
-
Static Control: Glutarimide powders are often electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder."
-
Solvent Selection: When dissolving, avoid highly penetrating solvents (like DMSO) if possible, as they act as a vehicle to drag the compound through gloves and skin.
Visualized Protocol: Safe Handling Lifecycle
Figure 1: End-to-end containment workflow. Note the critical control points at Weighing and Reaction stages where exposure risk is highest.
Specific Procedure: Handling & Weighing
Objective: Transfer solid 4-(2-Thienyl)piperidine-2,6-dione without generating airborne dust.
-
Preparation:
-
Don PPE (Double gloves, Tyvek coat, Goggles).
-
Place a disposable balance draft shield or a plastic tray inside the fume hood/balance enclosure.
-
Pre-wet a Kimwipe with an inert solvent (e.g., Isopropanol) and place it near the balance to catch stray particles.
-
-
The Weighing Act:
-
Never use a spatula directly from the bulk bottle if the bottle mouth is narrow. Pour a small amount into a secondary weigh boat first.
-
Use a static eliminator if the powder appears "flighty."
-
Technique: Use the "tap and settle" method. Do not dump.
-
-
Decontamination:
-
Immediately after weighing, wipe the exterior of the receiving flask and the balance area with a wet wipe.
-
Dispose of the wipe as hazardous solid waste.
-
Emergency & Disposal Protocols
Spill Response (Solid Powder)
If >100mg is spilled outside containment:
-
Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle.
-
PPE Upgrade: Don a P100 respirator if not already wearing one.
-
Isolation: Cover the spill with a solvent-dampened pad (Ethanol or Water) to prevent dust generation. DO NOT SWEEP DRY.
-
Cleanup: Scoop up the damp material/pads. Wash the surface with soap and water three times (Triple Rinse).
Waste Disposal
Due to the potential bioactivity of the glutarimide ring:
-
Method: High-Temperature Incineration.
-
Classification: Segregate as "Cytotoxic/Teratogenic Waste" (Purple bin in many jurisdictions) to ensure it is not landfilled.
-
Labeling: Clearly mark waste containers: "Contains 4-(2-Thienyl)piperidine-2,6-dione – Suspected Reprotoxin."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.
-
PubChem. (2024). Compound Summary: 4-(2-Thienyl)piperidine (Precursor Analog). National Library of Medicine.
-
Safe Work Australia. (2016). Piperidine: Human Health Tier II Assessment. (Referenced for piperidine core toxicity).[1][2][3][4][5][6] [6]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
